(2-((tert-Butoxycarbonyl)amino)benzo[d]thiazol-4-yl)boronic acid

Orthogonal protection Solid-phase synthesis Sequential functionalization

(2-((tert-Butoxycarbonyl)amino)benzo[d]thiazol-4-yl)boronic acid (CAS 2415163-56-1) is a heterocyclic boronic acid building block that combines a benzothiazole core, a boronic acid group at the 4-position, and a tert-butoxycarbonyl (Boc)-protected 2-amino substituent. With a molecular formula of C₁₂H₁₅BN₂O₄S and molecular weight of 294.14 g/mol , it is commercially supplied at purities of 95–98%.

Molecular Formula C12H15BN2O4S
Molecular Weight 294.14 g/mol
Cat. No. B13916558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((tert-Butoxycarbonyl)amino)benzo[d]thiazol-4-yl)boronic acid
Molecular FormulaC12H15BN2O4S
Molecular Weight294.14 g/mol
Structural Identifiers
SMILESB(C1=C2C(=CC=C1)SC(=N2)NC(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C12H15BN2O4S/c1-12(2,3)19-11(16)15-10-14-9-7(13(17)18)5-4-6-8(9)20-10/h4-6,17-18H,1-3H3,(H,14,15,16)
InChIKeyXRIVZJXRWBPLJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-((tert-Butoxycarbonyl)amino)benzo[d]thiazol-4-yl)boronic acid – A Boc-Protected Benzothiazole Boronic Acid Building Block for Medicinal Chemistry and KRAS-Targeted Drug Discovery


(2-((tert-Butoxycarbonyl)amino)benzo[d]thiazol-4-yl)boronic acid (CAS 2415163-56-1) is a heterocyclic boronic acid building block that combines a benzothiazole core, a boronic acid group at the 4-position, and a tert-butoxycarbonyl (Boc)-protected 2-amino substituent. With a molecular formula of C₁₂H₁₅BN₂O₄S and molecular weight of 294.14 g/mol , it is commercially supplied at purities of 95–98% . The compound is designed for Suzuki–Miyaura cross-coupling reactions where orthogonal protection of the 2-amino group is required, enabling sequential synthetic elaboration without interference from the free amine.

Why (2-((tert-Butoxycarbonyl)amino)benzo[d]thiazol-4-yl)boronic acid Cannot Be Replaced by Unprotected or Positional Isomer Analogs in Multi-Step Synthetic Sequences


Substituting this compound with its unprotected analog (2-aminobenzo[d]thiazol-4-yl)boronic acid (CAS 1802371-75-0, MW 194.02), a positional isomer (e.g., 5-yl or 6-yl boronic acid), or a non-heterocyclic Boc-aminophenylboronic acid introduces distinct risks of undesired side reactivity, compromised regiochemical fidelity, or loss of synthetic convergence. The free 2-amino group in the unprotected analog can participate in competing N-arylation or coordination events during metal-catalyzed couplings [1], while positional isomers fail to deliver the correct substitution geometry required by structure–activity relationships (SAR) in drug discovery programs targeting the benzothiazole 4-position, as documented in KRAS G12C inhibitor patents [2]. The combination of Boc protection at the 2-position and boronic acid functionality at the 4-position, both on the benzothiazole scaffold, represents a non-substitutable synthetic handle [3].

Quantitative Differentiation Evidence for (2-((tert-Butoxycarbonyl)amino)benzo[d]thiazol-4-yl)boronic acid vs. Closest Analogs


Orthogonal Boc Protection Enables Sequential Deprotection–Functionalization Not Possible with the Free Amine Analog

The target compound bears a Boc group that can be removed under acidic conditions (e.g., TFA or HCl/EtOAc) to liberate the free 2-amine for further functionalization, without affecting the boronic acid handle. In contrast, (2-aminobenzo[d]thiazol-4-yl)boronic acid (CAS 1802371-75-0) possesses a permanently free amine that can undergo competing N-arylation during Suzuki–Miyaura coupling, as demonstrated by the Cu(II)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature [1]. The Boc-protected form thus enables a convergent synthetic strategy — couple first at the boronic acid site, then deprotect and derivatize the amine — that the unprotected analog cannot execute without additional protection/deprotection steps [2].

Orthogonal protection Solid-phase synthesis Sequential functionalization Boc deprotection

Regiochemical Specificity at the Benzothiazole 4-Position Is a Documented Requirement for KRAS G12C Inhibitor Pharmacophore Activity

The boronic acid substitution at the benzothiazole 4-position is not arbitrary; it is a specific structural requirement identified in KRAS G12C inhibitor development. Zhu et al. (2024) reported an improved four-step synthesis of the closely related (2-((tert-butoxycarbonyl)amino)-5,7-difluorobenzo[d]thiazol-4-yl)boronic acid — an intermediate for KRAS G12C inhibitors — achieving >90% yield for the key ring-closure step (NBS/MeSO₃H, 80 °C, 4 h) and >30% yield for the final borylation step using triisopropyl borate/n-BuLi instead of expensive palladium catalysts [1]. Patent US 11,358,959 explicitly claims benzothiazole compounds bearing substituents at the 4-position as inhibitors of G12C mutant KRAS protein, with exemplified compounds containing the 2-amino-7-fluoro-1,3-benzothiazol-4-yl motif [2]. Positional isomers (5-yl or 6-yl boronic acids) would place the vector of aryl elaboration in a different trajectory, incompatible with the established SAR.

KRAS G12C Structure–activity relationship Benzothiazole pharmacophore Oncology drug discovery

Predicted pKa and Physicochemical Property Differentiation from the Unprotected Analog

The target compound has a predicted pKa of 6.94 ± 0.70 and predicted density of 1.35 ± 0.1 g/cm³ . The molecular weight is 294.14 g/mol, approximately 100 Da higher than the unprotected analog (2-aminobenzo[d]thiazol-4-yl)boronic acid (MW 194.02 g/mol) . These differences translate into meaningful practical consequences: the higher pKa (closer to physiological pH) influences ionization state and solubility in aqueous media, the higher molecular weight alters chromatographic retention (LogP 1.3231 predicted for target compound vs. LogP −0.4417 for the unprotected analog ), and the greater steric bulk of the Boc group affects crystal packing and formulation behavior.

Physicochemical properties pKa prediction Drug-likeness Chromatographic behavior

Storage Stability Advantage of Boc-Protected Aminoboronic Acid vs. Free Amine Analog Under Standard Procurement Conditions

Commercially, the target compound is supplied as a solid with a recommended purity of 95–98% . While no direct accelerated stability study comparing the Boc-protected vs. unprotected benzothiazole boronic acids was identified, the well-established class-level principle is that aryl boronic acids bearing electron-donating free amine substituents are more susceptible to protodeboronation and oxidative degradation than their Boc-protected counterparts [1]. Sigma-Aldrich recommends storage of the structurally analogous (2-((tert-butoxycarbonyl)amino)phenyl)boronic acid at −20 °C under inert atmosphere , and this guidance is consistent with the storage of the benzothiazole derivative. The Boc group's steric bulk can suppress protodeboronation rates, a phenomenon observed for Boc-protected pyridylboronic acids where steric shielding retards the undesired C–B bond cleavage pathway [2].

Storage stability Protodeboronation Hygroscopicity Procurement logistics

Procurement-Relevant Application Scenarios for (2-((tert-Butoxycarbonyl)amino)benzo[d]thiazol-4-yl)boronic acid


Multi-Step Convergent Synthesis of KRAS G12C Inhibitor Candidates Requiring 4-Position Benzothiazole Elaboration

In programs targeting the KRAS G12C mutant — a high-priority oncology target addressed by approved drugs sotorasib and adagrasib — the benzothiazole 4-position is a critical vector for aryl elaboration. The target compound provides both the correct regioisomer and orthogonal Boc protection, enabling a convergent sequence: Suzuki coupling at the boronic acid site, followed by Boc deprotection and further derivatization of the free 2-amine. Zhu et al. (2024) demonstrated this strategy using the difluorinated analog, achieving a four-step synthesis with ring-closure yields exceeding 90% and avoiding expensive palladium catalysts for the borylation step [1]. Patent US 11,358,959 explicitly exemplifies compounds requiring the 2-amino-7-fluoro-1,3-benzothiazol-4-yl substructure [2].

Library Synthesis of 2,4-Disubstituted Benzothiazoles for Fragment-Based or DNA-Encoded Library Screening

The orthogonal reactivity of the Boc-protected 2-amine and the 4-boronic acid enables systematic diversification at two vectors from a single building block. Suzuki coupling at the 4-position installs aryl, heteroaryl, or alkenyl diversity elements, while subsequent Boc deprotection and amidation/sulfonylation/reductive amination at the 2-position generates a second dimension of diversity. This two-dimensional elaboration strategy is particularly valuable for fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) construction, where maximizing chemical space coverage from a minimized building-block inventory is a key procurement consideration [3].

Benzothiazole-Containing Kinase Inhibitor and CNS Drug Discovery Programs

The benzothiazole scaffold is a privileged structure in kinase inhibitor design and central nervous system (CNS) drug discovery due to its favorable physicochemical profile and synthetic tractability. The predicted LogP of 1.32 for the Boc-protected compound, compared to −0.44 for the unprotected analog, provides a meaningful shift in lipophilicity that can be leveraged to tune blood–brain barrier penetration or metabolic stability. The Boc group's steric bulk also provides temporary masking of the polar 2-amino group during Suzuki coupling, potentially improving reaction yields in non-polar solvent systems where the free amine would be poorly soluble [4].

Process Chemistry Scale-Up Where Amine Protection During Organometallic Steps Is Mandatory

On preparative scale (>10 g), the free 2-amino group of the unprotected analog can coordinate palladium catalysts, leading to catalyst poisoning, reduced turnover numbers, and variable coupling yields. The Boc-protected form eliminates this coordination pathway, enabling more robust and reproducible Suzuki coupling performance. The Zhu et al. (2024) process-scale work demonstrated that the Boc protection strategy, combined with triisopropyl borate/n-BuLi borylation conditions (avoiding palladium entirely), yielded >30% of the boronic acid after column chromatography with cost savings compared to palladium-catalyzed methods [1]. For procurement of multi-gram quantities destined for process development, the Boc-protected form is the appropriate starting material.

Quote Request

Request a Quote for (2-((tert-Butoxycarbonyl)amino)benzo[d]thiazol-4-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.